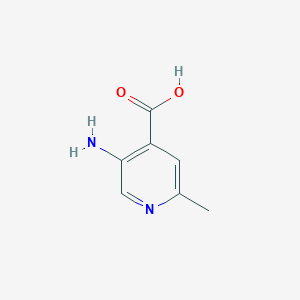

5-Amino-2-methylisonicotinic acid

Description

Contextualization within Pyridine (B92270) Chemistry and Isonicotinic Acid Derivatives Research

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in organic chemistry. The introduction of functional groups onto the pyridine ring gives rise to a vast array of derivatives with tailored electronic and steric properties. Isonicotinic acid and its derivatives are characterized by a carboxylic acid group at the 4-position of the pyridine ring. This particular arrangement influences the molecule's reactivity and its ability to interact with biological targets. Research into isonicotinic acid derivatives has been a fertile ground for the discovery of new therapeutic agents and functional materials. The presence of substituents, such as amino and methyl groups in the case of 5-Amino-2-methylisonicotinic acid, further modulates the properties of the isonicotinic acid core, offering opportunities for fine-tuning molecular behavior.

Historical Development of Research on Related Amino Pyridine Carboxylic Acids

The study of amino pyridine carboxylic acids has a rich history, largely driven by their biological significance. Early research in the mid-20th century on isonicotinic acid derivatives led to the discovery of the anti-tuberculosis drug isoniazid (B1672263) (isonicotinic acid hydrazide), a landmark achievement in medicinal chemistry. lookchem.comwikipedia.org This discovery spurred further investigation into the synthesis and properties of various substituted pyridine carboxylic acids. The exploration of different isomers, such as picolinic acid (pyridine-2-carboxylic acid) and nicotinic acid (pyridine-3-carboxylic acid), and their aminated and alkylated derivatives, has revealed a wide spectrum of biological activities. google.com For instance, nicotinic acid is a well-known vitamin (Niacin or Vitamin B3). wikipedia.org The systematic study of how the position of the amino and carboxylic acid groups on the pyridine ring affects chemical and biological properties has been a continuous effort in the field. sigmaaldrich.com

Significance of this compound in Contemporary Chemical Sciences

While not as extensively studied as some of its close relatives, this compound is a compound of growing interest in modern chemical sciences. Its significance lies in its potential as a versatile building block for the synthesis of more complex molecules. The presence of three distinct functional groups—an amino group, a methyl group, and a carboxylic acid—on the pyridine ring provides multiple reactive sites for chemical modification. This trifunctional nature makes it a valuable intermediate in the development of new pharmaceutical candidates, agrochemicals, and functional materials. The amino group can be readily acylated, alkylated, or diazotized, while the carboxylic acid can be converted into esters, amides, or other derivatives. The methyl group can also undergo various transformations. This synthetic versatility allows for the construction of diverse molecular architectures with potential applications in various fields of research and development. For instance, related amino-methyl-pyridine carboxylic acids are utilized in the production of dyes, pigments, and agrochemicals. lookchem.com

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 88482-17-1 | sinfoochem.com |

| Molecular Formula | C₇H₈N₂O₂ | sinfoochem.com |

| Molecular Weight | 152.15 g/mol | sinfoochem.com |

Detailed Research Findings

Detailed, peer-reviewed research focused exclusively on the synthesis and characterization of this compound is limited in publicly available literature. However, the synthesis and properties of this compound can be inferred from the established chemistry of related pyridine carboxylic acids.

Synthesis: The synthesis of this compound would likely involve a multi-step process starting from a readily available pyridine derivative. One plausible route could start with a substituted pyridine which is then functionalized to introduce the amino and carboxylic acid groups at the desired positions. For example, the synthesis of related compounds like 5-methylnicotinic acid often involves the oxidation of a corresponding lutidine (dimethylpyridine). sigmaaldrich.com

Spectroscopic Characterization: The structural elucidation of this compound would rely on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methyl group, and a broad signal for the amino protons. The chemical shifts of these protons would be influenced by the electronic effects of the amino and carboxyl groups.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the N-H stretching of the amino group, C-H stretching of the methyl and aromatic groups, C=O stretching of the carboxylic acid, and various fingerprint vibrations of the substituted pyridine ring.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound (152.15 g/mol ) and provide information about its fragmentation pattern, further aiding in structural confirmation.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-methylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-2-5(7(10)11)6(8)3-9-4/h2-3H,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOBZGPEZABVEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625776 | |

| Record name | 5-Amino-2-methylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88482-17-1 | |

| Record name | 5-Amino-2-methylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Amino 2 Methylisonicotinic Acid

Established Synthetic Routes to 5-Amino-2-methylisonicotinic Acid

The synthesis of this compound, a valuable heterocyclic building block, can be achieved through various chemical strategies. These routes are broadly categorized into direct synthetic approaches and multi-step preparations from precursor molecules. The choice of a particular method often depends on factors such as the availability of starting materials, desired purity, and scalability of the reaction.

Direct Synthetic Approaches

Direct synthetic methods for obtaining this compound are not extensively documented in publicly available literature. The primary challenge lies in the selective introduction of both the amino and carboxylic acid functionalities onto the 2-methylpyridine (B31789) core in a single step.

Multi-step Preparations from Precursors

Multi-step syntheses are the more common and well-established routes for the preparation of this compound. libretexts.org These strategies typically involve the sequential modification of a substituted pyridine (B92270) precursor. A general and illustrative retro-synthetic approach would start from a more readily available substituted pyridine and introduce the required functional groups through a series of reactions. libretexts.org

One plausible multi-step pathway could involve the following key transformations:

Oxidation of a methyl group: A common strategy in pyridine chemistry is the oxidation of a methyl group to a carboxylic acid. For instance, starting with a compound like 3,5-lutidine (3,5-dimethylpyridine), one of the methyl groups can be selectively oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412). google.com

Nitration followed by reduction: The introduction of the amino group is often accomplished through nitration of the pyridine ring, followed by reduction of the resulting nitro group. The position of nitration is directed by the existing substituents on the ring. Subsequent reduction of the nitro group to an amino group can be achieved using various reducing agents, such as catalytic hydrogenation or metal/acid combinations.

A hypothetical synthetic sequence could be envisioned as follows:

Starting Material: 3,5-Lutidine

Oxidation: Selective oxidation of one methyl group to a carboxylic acid to yield 5-methylnicotinic acid. google.com

Nitration: Introduction of a nitro group at the 5-position of the pyridine ring.

Reduction: Reduction of the nitro group to an amino group to afford the final product, this compound.

It is important to note that the specific reagents and reaction conditions for each step would need to be carefully optimized to achieve the desired product with good yield and purity.

Yield Optimization and Scalability Studies

For any synthetic route, optimization of reaction conditions is crucial to maximize the yield and ensure the process is scalable for potential industrial applications. Studies focusing on yield optimization would typically investigate parameters such as:

Reaction Temperature: The effect of temperature on reaction rate and selectivity is a key factor.

Reaction Time: Determining the optimal time required for complete conversion of the starting material.

Stoichiometry of Reagents: Adjusting the molar ratios of reactants and catalysts to improve efficiency.

Solvent Effects: The choice of solvent can significantly influence the reaction outcome.

Scalability studies would then assess the feasibility of performing the optimized synthesis on a larger scale, considering factors like heat transfer, mixing, and purification methods. For instance, in the oxidation of 3,5-lutidine to 5-methylnicotinic acid, a patent describes a process that involves controlling the temperature and the rate of addition of potassium permanganate to manage the exothermic reaction and improve the purity of the product on a larger scale. google.com

Functional Group Transformations and Derivatization Strategies

The presence of both an amino group and a carboxylic acid group makes this compound a versatile molecule for further chemical modifications. These functional groups exhibit characteristic reactivities that allow for a wide range of derivatization strategies.

Reactivity and Chemical Behavior of the Amino Group in this compound

The amino group in this compound is a nucleophilic center and can participate in a variety of chemical reactions. Its reactivity is influenced by the electronic nature of the pyridine ring.

Acylation: The amino group can be readily acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. This is a common strategy for protecting the amino group or for introducing new functionalities.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary or tertiary amines.

Diazotization: The primary aromatic amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is a versatile intermediate that can be converted into a variety of other functional groups, such as hydroxyl, cyano, or halo groups, through Sandmeyer or related reactions.

The basicity of the amino group is an important aspect of its chemical behavior. youtube.com The pKa of the conjugate acid of the amino group determines its protonation state at a given pH. youtube.com This is a crucial consideration in reactions where the nucleophilicity of the amino group is important. youtube.com

Carboxylic Acid Functionalization and Esterification of this compound

The carboxylic acid group is another key functional handle for the derivatization of this compound.

Esterification: The most common transformation of the carboxylic acid group is its conversion to an ester. This can be achieved through various methods, including Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. mdpi.comnih.gov Another effective method involves the use of trimethylchlorosilane in methanol (B129727), which allows for esterification at room temperature in good to excellent yields. mdpi.com The general procedure for this method involves adding trimethylchlorosilane to the amino acid followed by the addition of methanol and stirring at room temperature. mdpi.com

The table below summarizes some common methods for the esterification of amino acids, which are applicable to this compound.

| Method | Reagents | Conditions | Yield | Reference |

| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄, HCl) | Heating | Variable | mdpi.comnih.gov |

| Trimethylchlorosilane | Methanol, Trimethylchlorosilane | Room Temperature | Good to Excellent | mdpi.com |

| Thionyl Chloride | Alcohol, Thionyl Chloride | Often requires heating | Good | mdpi.com |

| Chlorosulphonic Acid | Alcohol, Chlorosulphonic Acid | 50°C to 120°C | >99% pure ester | google.com |

Amide Formation: The carboxylic acid can be activated and then reacted with an amine to form an amide. Common activating agents include carbodiimides (e.g., DCC, EDC) or conversion to an acyl chloride.

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms associated with this compound is crucial for predicting its behavior and designing novel synthetic pathways. This involves exploring classical organic reactions as they apply to this specific heterocyclic system, as well as investigating fundamental properties like tautomerism and reaction energetics.

Exploration of Reaction Mechanisms (e.g., Hofmann Rearrangement in related systems)

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.org This reaction has significant applications in the synthesis of amino pyridines. A notable example is the conversion of nicotinamide (B372718) (pyridine-3-carboxamide) into 3-aminopyridine. researchgate.net

The general mechanism involves the following key steps:

N-Bromination: The primary amide reacts with bromine in the presence of a base (like sodium hydroxide) to form an N-bromoamide. masterorganicchemistry.com

Anion Formation: The base abstracts the remaining acidic amide proton, generating a bromoamide anion. wikipedia.org

Rearrangement: The crucial step involves the migration of the alkyl or aryl group from the carbonyl carbon to the nitrogen atom, with the simultaneous expulsion of the bromide ion. This forms an isocyanate intermediate. wikipedia.orgmasterorganicchemistry.com

Hydrolysis: In an aqueous medium, the isocyanate is hydrolyzed to a carbamic acid, which is unstable. wikipedia.org

Decarboxylation: The carbamic acid spontaneously loses carbon dioxide to yield the final primary amine product. wikipedia.org

Theoretically, if the carboxylic acid group of this compound were converted to its corresponding primary amide (5-amino-2-methylisonicotinamide), a Hofmann rearrangement could be employed. This would result in the formation of 2-methylpyridine-3,4-diamine, effectively replacing the carboxylic acid group with a second amino group after decarboxylation of the intermediate. This demonstrates how established rearrangement reactions can be powerful tools for modifying the substituents on the pyridine scaffold.

Studies on Tautomerism in Amino Pyridine Systems

Tautomerism is a critical consideration in heterocyclic compounds like aminopyridines. For this compound, the amino group at position 5 can exist in equilibrium with its imino tautomer. However, studies on the parent 2-aminopyridine (B139424) show that it exists predominantly in the amino form. nih.gov

Infrared spectroscopy studies on 2-aminopyridine have demonstrated that it exists as an equilibrium mixture of two tautomers in solid, liquid, and vapor phases, with the monomeric amino form being the most prevalent in the vapor phase. nih.gov Computational studies on related 2-amino-methylpyridines support this, indicating the canonical amino structure is significantly more stable than the imino form. nih.gov For example, in 2-amino-4-methylpyridine, the amino tautomer is calculated to be 13.60 kcal/mol more stable than its imino counterpart. nih.gov

These studies also reveal key structural features:

The amino group in aminopyridines is often non-planar. nih.gov

There is a rapid pyramidal inversion at the amino nitrogen, with a very low activation energy (calculated as 0.41 kcal/mol for 2-aminopyridine). nih.gov

Proton transfer from the exocyclic nitrogen to the ring nitrogen to form the imine tautomer involves a much higher energy barrier (calculated as 44.81 kcal/mol). nih.gov

This body of research strongly suggests that this compound will exist almost exclusively as the amino tautomer under standard conditions due to the high energetic barrier for tautomerization.

Table 2: Tautomeric Forms in Aminopyridine Systems

| Tautomeric Form | Description | Relative Stability (based on related systems) |

| Amino Form | The proton is on the exocyclic nitrogen atom. | Highly favored; significantly more stable. nih.gov |

| Imino Form | The proton has migrated to the ring nitrogen, forming a C=N double bond. | Highly unfavored; high energy intermediate. nih.gov |

Reaction Kinetics and Thermodynamics

While specific kinetic and thermodynamic data for reactions involving this compound are not widely published, valuable insights can be drawn from studies of analogous systems. The kinetics of reactions involving this molecule will be influenced by factors such as solvent, temperature, and the nature of the reactants.

Thermodynamic parameters have been determined for fundamental processes in related aminopyridines. For instance, enthalpy differences between the monomeric tautomers of 2-aminopyridine have been measured. nih.gov Furthermore, computational chemistry has provided estimates for the activation energies of key intramolecular processes. As mentioned previously, the barrier to proton transfer (tautomerization) in 2-amino-methylpyridine is high (44.81 kcal/mol), indicating this process is kinetically unfavorable. nih.gov In contrast, the barrier for pyramidal inversion at the amino nitrogen is extremely low (0.41 kcal/mol), meaning this conformational change is kinetically very rapid. nih.gov

Studies of reactions between other amino acids and reagents like isothiocyanates show that reaction rates are often pH-dependent. researchgate.net The formation of intermediates and transition states in such reactions has been investigated using both NMR spectroscopy and density functional theory (DFT), providing a framework for how the kinetics of reactions involving this compound could be studied. rsc.org The rate of such reactions would likely depend on the protonation state of both the amino and carboxylic acid groups, which is a function of the solution's pH.

Advanced Spectroscopic Characterization and Computational Studies

Spectroscopic Methodologies in Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and structure of 5-Amino-2-methylisonicotinic acid. Each method offers unique insights into the molecule's framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹³C NMR Spectroscopy: Similar to ¹H NMR, ¹³C NMR spectroscopy is crucial for identifying the carbon skeleton. nih.gov The spectrum would show distinct signals for the methyl carbon, the carboxylic acid carbon, and the four unique carbons of the pyridine (B92270) ring. The chemical shifts of these carbons provide valuable information about their hybridization and bonding environment. Isotopic labeling with ¹³C can further enhance NMR studies, particularly in more complex systems. nih.gov

A study on 5-amino-2-methylpyridinium hydrogen fumarate (B1241708) utilized solid-state NMR and gauge-including projector-augmented wave (GIPAW) calculations to determine ¹H and ¹³C chemical shifts. nih.gov This approach helps in understanding the hydrogen bonding network in the crystal structure. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Related Compound (5-amino-2-methylpyridinium hydrogen fumarate)

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H | Small differences up to 0.1 ppm between calculations at different temperatures. |

| ¹³C | Small differences up to 0.6 ppm between calculations at different temperatures. |

Data derived from GIPAW calculations on the crystal structure. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a "molecular fingerprint" of this compound by probing the vibrational modes of its functional groups. researchgate.netnih.gov

Infrared (IR) Spectroscopy: The IR spectrum of a similar molecule, 5-amino-2-methylbenzoic acid, shows characteristic absorption bands. spectrabase.com For this compound, one would expect to observe:

N-H stretching vibrations from the amino group, typically in the range of 3300-3500 cm⁻¹.

O-H stretching vibrations from the carboxylic acid group, which are often broad and centered around 3000 cm⁻¹.

C=O stretching vibration from the carboxylic acid, a strong band usually appearing around 1700 cm⁻¹.

C-N and C-C stretching vibrations within the pyridine ring.

C-H stretching and bending vibrations of the methyl group and the aromatic ring.

Studies on related amino acids and pyridine derivatives utilize IR spectroscopy to identify functional groups and study intermolecular interactions. rsc.orgnih.gov

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. researchgate.netnih.gov The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations. researchgate.net Comparing experimental Raman spectra with those calculated using theoretical methods can aid in the precise assignment of vibrational modes. nih.gov

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. achmem.com The molecular weight of this compound is 152.15 g/mol . achmem.com

Fragmentation Analysis: By analyzing the fragmentation pattern in the mass spectrum, it is possible to deduce structural information. For instance, the fragmentation of N-methyl amino acids has been studied to understand the characteristic losses and resulting ions. nih.gov Common fragmentation pathways for this compound might involve the loss of CO₂, H₂O, or cleavage of the methyl group. A study on 5-Amino-1-methyl quinolinium (5-AMQ) utilized tandem mass spectrometry (LC-MS/MS) to monitor specific m/z transitions for quantification. nih.gov

Chromatographic Techniques for Purity Assessment and Analytical Method Development (e.g., HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for developing analytical methods for its quantification. ambeed.com

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for separating and quantifying components in a mixture. hplc.eu A suitable HPLC method for this compound would involve selecting an appropriate stationary phase (e.g., C18) and a mobile phase that provides good resolution from any impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC): The coupling of liquid chromatography with mass spectrometry (LC-MS) provides both separation and identification capabilities. nih.govnih.gov UPLC, which uses smaller particle sizes in the column, offers higher resolution and faster analysis times compared to traditional HPLC. A validated LC-MS/MS method was developed for the quantification of 5-Amino-1-methyl quinolinium in rat plasma, demonstrating the utility of this technique for bioanalytical applications. nih.gov This method utilized a C18 column and a gradient mobile phase of water and acetonitrile (B52724) with formic acid. nih.gov

Quantum Chemical and Computational Approaches

Computational chemistry provides a theoretical framework to complement experimental data, offering deeper insights into the electronic structure and properties of this compound.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and vibrational frequencies of molecules. und.edursc.org

Geometric and Electronic Properties: DFT calculations can predict the optimized geometry of this compound, including bond lengths and angles. jocpr.com These calculations also provide information on the distribution of electron density, dipole moment, and molecular electrostatic potential, which are crucial for understanding the molecule's reactivity and intermolecular interactions. jocpr.com

Vibrational Frequencies: DFT can be used to calculate the harmonic vibrational frequencies, which can then be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. nih.govnih.gov Studies on similar molecules, such as 5-amino-2-chlorobenzoic acid and 4-amino-2-methylquinoline, have shown good agreement between DFT-calculated and experimental vibrational spectra. nih.govnih.gov

NMR Chemical Shifts: As mentioned earlier, DFT calculations, particularly with methods like GIPAW, can accurately predict NMR chemical shifts, aiding in the interpretation of experimental NMR data. nih.gov

Molecular Dynamics Simulations in Related Pyridine Systems

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the physical movements of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the dynamic behavior, conformational changes, and thermodynamic properties of molecules. researchgate.net For systems containing pyridine and its derivatives, MD simulations offer insights into complex processes that are difficult to probe experimentally.

Reactive force fields (ReaxFF) have been successfully used in MD simulations to investigate the initial reaction mechanisms of pyridine pyrolysis and combustion. researchgate.net These simulations can track the formation of intermediates and products over time under various conditions, revealing detailed chemical reaction pathways. For example, studies have shown that pyridine pyrolysis is a chain process initiated by C-H bond fission, leading to the formation of radicals like H and pyridyl. researchgate.net

MD simulations are also employed to study the behavior of pyridine derivatives at interfaces, which is crucial for understanding their role in areas like oil recovery or materials science. acs.org Simulations of 4-ethylpyridine (B106801) at an octane/water interface showed that the molecule preferentially occupies the interface, with the pyridine ring oriented parallel to the interfacial plane and the nitrogen atom pointing towards the water phase. acs.org This type of analysis reveals how substituent groups influence the distribution and orientation of molecules in multiphase systems. Furthermore, MD simulations can be combined with quantum mechanics (DFT) to investigate chemisorption and interactions of pyridine molecules on surfaces, such as copper iodide, identifying the roles of noncovalent interactions and hydrogen bonding. rsc.orgrsc.org

In Silico Studies of Intermolecular Interactions and Hydrogen Bonding

In silico computational methods, particularly molecular docking and dynamics simulations, are essential for studying the non-covalent interactions that govern molecular recognition, such as a drug binding to a protein or the formation of supramolecular structures. nih.govnih.gov Hydrogen bonds, electrostatic interactions, and hydrophobic interactions are the primary forces driving these processes. nih.govukm.my

For a molecule like this compound, which possesses multiple hydrogen bond donors (the -COOH and -NH₂ groups) and acceptors (the carboxyl oxygens and the ring and amino nitrogens), the potential for forming intricate hydrogen bonding networks is high. rsc.orgresearchgate.net These interactions are critical to its crystal packing, solubility, and interactions with biological targets.

In silico studies can predict the most likely hydrogen bonding patterns. For example, in a crystalline state, one molecule's carboxylic acid group could form a strong hydrogen bond with the pyridine nitrogen of a neighboring molecule, a common motif in pyridine carboxylic acids. The amino group could also participate in hydrogen bonding, either with the carboxylic acid group of another molecule or with solvent molecules in a solution. researchgate.net Molecular docking simulations can be used to place the molecule into the active site of a target protein, identifying the specific amino acid residues that form hydrogen bonds, electrostatic, or hydrophobic interactions. nih.govukm.my These studies reveal that moieties like amino and hydroxyl groups are key participants in forming hydrogen bonds with protein residues. nih.gov

Table 4: Potential Intermolecular and Hydrogen Bonding Interactions for this compound

| Interaction Type | Donor Site on Molecule | Acceptor Site on Molecule | Potential Partner |

| Hydrogen Bond | Carboxylic Acid (-OH) | Carboxylic Acid (C=O) | Another molecule (dimer formation) |

| Hydrogen Bond | Carboxylic Acid (-OH) | Pyridine Nitrogen | Another molecule |

| Hydrogen Bond | Carboxylic Acid (-OH) | Amino Nitrogen | Another molecule |

| Hydrogen Bond | Amino Group (-NH) | Carboxylic Acid (C=O) | Another molecule |

| Hydrogen Bond | Amino Group (-NH) | Pyridine Nitrogen | Another molecule |

| π-π Stacking | Pyridine Ring | Pyridine Ring | Another molecule |

| Hydrophobic Interaction | Methyl Group | Nonpolar region | A nonpolar molecule or protein residue |

This table summarizes the plausible non-covalent interactions based on the functional groups present in the molecule.

Applications in Organic Synthesis and Materials Science

5-Amino-2-methylisonicotinic Acid as a Key Synthetic Intermediate

The strategic placement of reactive functional groups on the pyridine (B92270) core of this compound makes it a crucial intermediate in the synthesis of a variety of organic compounds.

Building Block for Complex Organic Molecules

As a substituted pyridine derivative, this compound provides a scaffold for the construction of more intricate molecular architectures. The amino and carboxylic acid groups offer sites for a range of chemical transformations, including amidation, esterification, and diazotization reactions. These reactions enable the coupling of the isonicotinic acid core to other molecular fragments, leading to the assembly of complex organic molecules with potential applications in various areas of chemistry. For instance, derivatives such as 5-Amino-2-chloro-6-methylnicotinic acid are commercially available, indicating their use in further synthetic elaborations. bldpharm.com

Precursor in Heterocyclic Synthesis (e.g., pyridopyrimidine derivatives)

The bifunctional nature of this compound, possessing both an amino group and a carboxylic acid, makes it an ideal precursor for the synthesis of fused heterocyclic systems. One notable application is in the preparation of pyridopyrimidine derivatives. nih.govnih.gov These compounds are formed by the condensation of the amino and carboxyl functionalities of the isonicotinic acid with a suitable second component, leading to the formation of a new pyrimidine (B1678525) ring fused to the initial pyridine ring.

The synthesis of pyridopyrimidines often involves the reaction of aminopyridine precursors with various reagents. mdpi.comresearchgate.net For example, 2-aminopyrimidines can serve as starting materials for fused heterocycles like pyridopyrimidines. mdpi.com The general strategy involves the cyclization of appropriately substituted aminopyridines to form the bicyclic pyridopyrimidine core. Research has demonstrated the synthesis of pyridopyrimidine derivatives from precursors like 2-amino-5-arylazonicotinates, which are structurally related to this compound. nih.govnih.gov These synthetic routes highlight the importance of aminopyridine carboxylic acids as key intermediates in the construction of these complex heterocyclic frameworks.

Development of Ligands for Coordination Chemistry

The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group in this compound can readily coordinate to metal ions, making it and its derivatives excellent ligands for the construction of coordination compounds and metal-organic frameworks (MOFs).

Coordination Modes of Isonicotinic Acid and its Amino Derivatives

Isonicotinic acid and its derivatives, including those with amino substituents, exhibit a variety of coordination modes with metal ions. openstax.orgnih.gov The carboxylate group can coordinate to a metal center in a monodentate, bidentate chelating, or bridging fashion. Furthermore, the pyridine nitrogen atom can also bind to a metal ion, allowing for the formation of polynuclear and higher-dimensional structures. The presence of an amino group, as in 5-aminoisophthalic acid, introduces an additional potential coordination site, enhancing the versatility of the ligand. researchgate.net This multifunctionality allows for the creation of coordination polymers with diverse topologies and properties. The coordination behavior of related aminotroponiminate ligands has also been studied, revealing complex interactions and even isomerization influenced by the functional groups present. nih.gov

Design and Synthesis of Metal-Organic Frameworks (MOFs) Incorporating Isonicotinic Acid Ligands

The ability of isonicotinic acid derivatives to act as multitopic linkers has been extensively utilized in the design and synthesis of Metal-Organic Frameworks (MOFs). researchgate.net MOFs are crystalline materials constructed from metal ions or clusters connected by organic ligands. The specific geometry and functionality of the ligand play a crucial role in determining the structure and properties of the resulting MOF.

The use of ligands like 5-aminoisophthalic acid has led to the development of MOFs with interesting properties, including applications in gas adsorption and sensing. researchgate.net For example, a copper-based MOF synthesized with 5-aminoisophthalic acid demonstrated the ability to be post-synthetically modified for the sorption of mercury. researchgate.net Similarly, amino-functionalized MOF-5 has been integrated with silver nanoparticles to enhance surface-enhanced Raman scattering (SERS) effects. rsc.org The synthesis of a series of multifunctional MOFs using ligands with various pendant groups attached to a carboxylic acid backbone has shown that the functionality of the ligand directly influences the properties of the MOF, such as gas adsorption and luminescence. nih.gov

Table 1: Examples of Metal-Organic Frameworks with Pyridine Carboxylic Acid Ligands

| MOF Name/Complex | Metal Ion | Ligand | Key Feature/Application | Reference |

| [Cu(2,3-pydc)(bpp)]·2.5H₂O | Cu(II) | Pyridine-2,3-dicarboxylic acid, 1,3-bis(4-pyridyl)propane | 2D → 3D parallel interpenetration | rsc.org |

| [Zn(2,3-pydc)(bpp)]·2.5H₂O | Zn(II) | Pyridine-2,3-dicarboxylic acid, 1,3-bis(4-pyridyl)propane | Isomorphous with Cu complex, luminescent | rsc.org |

| [Cd(2,3-pydc)(bpp)(H₂O)]·3H₂O | Cd(II) | Pyridine-2,3-dicarboxylic acid, 1,3-bis(4-pyridyl)propane | Non-interpenetrating 3D framework, luminescent | rsc.org |

| SNU-170-SNU-176 series | Not specified | 4-(2-carboxyvinyl)benzoic acid derivatives | Tunable gas adsorption and luminescence | nih.gov |

| Cu-MOF | Cu(II) | 5-Aminoisophthalic acid | Post-synthetic modification for mercury sorption | researchgate.net |

| Amino-functionalized MOF-5 | Not specified | Not specified | Enhanced SERS effect | rsc.org |

A significant area of research within the field of MOFs is the development of luminescent materials. The luminescence of a MOF can originate from the organic ligand, the metal ion, or a combination of both through energy transfer processes. osti.govresearchgate.net Pyridine carboxylic acid ligands, often containing aromatic or conjugated systems, are frequently employed in the synthesis of luminescent MOFs. researchgate.netnih.gov

The rigidification of the ligand upon coordination within the MOF structure can lead to enhanced luminescence intensity compared to the free ligand. osti.gov The choice of metal ion is also critical; for instance, d¹⁰ metal ions like Zn(II) and Cd(II) often result in ligand-centered luminescence. osti.gov The luminescence properties of MOFs can be sensitive to their environment, making them promising candidates for chemical sensors. For example, the luminescence of certain MOFs can be quenched or shifted in the presence of specific molecules, such as nitroaromatics. nih.gov Research has shown that MOFs constructed from pyridine-2,3-dicarboxylic acid and a flexible bispyridyl ligand exhibit intense fluorescent emissions at room temperature. rsc.org The luminescence in these materials can be ligand-based, or result from ligand-to-metal charge transfer (LMCT). osti.gov

Sensory Capacities of MOFs Derived from Isonicotinic Acid Ligands

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The tunability of their structure and pores makes them excellent candidates for chemical sensing applications. nih.govnih.gov The porous nature of MOFs can preconcentrate analytes, enhancing sensitivity, while the well-defined channels can provide size and shape selectivity. nih.gov

Isonicotinic acid and its derivatives are particularly effective ligands in the creation of functional MOFs. Their ability to coordinate with metal ions through both the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group allows for the construction of robust and diverse frameworks. For instance, MOFs constructed from isonicotinic acid (Hin) and cobalt have demonstrated selective CO2 capture capabilities. rsc.org One such 3D cobalt-isonicotinic acid framework showed a significant CO2 uptake of 13.6 wt% at 273 K and 1 bar, highlighting its potential for gas sensing and separation. rsc.org

The sensory capabilities of these MOFs are often linked to their luminescent properties. nih.govresearchgate.net The incorporation of photoactive metal ions, such as lanthanides, into frameworks with ligands like terephthalic acid (structurally related to isonicotinic acids) can lead to materials with enhanced luminescence, a phenomenon known as the "antenna effect". mdpi.com These luminescent MOFs (LMOFs) can act as highly sensitive and selective sensors for various analytes, including metal ions and small organic molecules. mdpi.comresearchgate.net The interaction between the analyte and the MOF can cause a detectable change in the luminescence, such as quenching (turn-off) or enhancement (turn-on). researchgate.net For example, lanthanoid-MOFs have been tested for their ability to sense different cations, showing high sensitivity to ions like Fe(III). mdpi.com While research has broadly explored isonicotinic acid and other related ligands, the specific incorporation of this compound into sensory MOFs represents a promising area for future development, where its functional groups could be leveraged to tune the framework's sensory response to specific analytes.

Contributions to Catalysis Research

The field of catalysis has benefited significantly from the development of ligands that can stabilize and modulate the reactivity of transition metal centers. Amino acid derivatives are of particular interest due to their chirality, stability, and versatile coordination chemistry. mdpi.com

Application of this compound Derived Ligands in Catalytic Systems

Ligands derived from this compound are valuable in creating transition metal complexes that function as effective catalysts. The combination of the pyridine nitrogen, the amino group, and the carboxylate function allows for the formation of stable, multidentate "pincer" or "salen-type" complexes with metals like copper, nickel, manganese, and palladium. nih.govnih.gov These complexes are active in a variety of catalytic transformations, including oxidation and carbon-carbon bond-forming reactions. nih.gov

A key area of application is in asymmetric catalysis, where chiral ligands are used to produce an excess of one enantiomer of a product. Schiff base complexes, which can be readily formed from amino acids, are particularly effective. For example, chiral Cu(II) and Ni(II) salen complexes have been successfully used as catalysts in the phase-transfer alkylation of amino acid precursors to generate α,α-disubstituted amino acids. nih.gov The structure of the ligand has a profound impact on the efficiency and stereoselectivity of the reaction. Studies have shown that Cu(II) salen complexes can catalyze the asymmetric benzylation of alanine (B10760859) enolate with up to 88% enantiomeric excess (ee). nih.gov The electronic and steric properties of substituents on the ligand framework are critical for achieving high yields and stereoselectivity. nih.gov

The table below presents research findings on the catalytic activity of various metal-salen complexes in the asymmetric alkylation of an alanine derivative, illustrating the influence of the catalyst structure on the reaction outcome.

| Entry | Catalyst | Enantiomeric Excess (ee, %) | Yield (%) |

| 1 | 1 | 78.25 / 98.38 | 81.3 / 65.4 |

| 2 | 2 | 27.67 | 72.3 |

| 3 | 5 | 30.36 | 35.5 |

| 4 | 6 | 21.53 | 69.5 |

| 5 | 8 | 42.88 / 79.78 | 49.4 |

| 6 | 9 | 16.28 | 72.3 |

| Data derived from studies on the phase transfer Cα-alkylation reaction of the Schiff bases of D,L-alanine ester and benzaldehyde (B42025) derivatives. nih.gov |

Furthermore, manganese complexes featuring Schiff-base ligands have demonstrated proficiency in catalyzing the aerobic oxidation of substrates like 2-aminophenol (B121084) and 3,5-di-tert-butylcatechol. nih.gov These examples underscore the potential of ligands derived from this compound to contribute to the development of novel, efficient, and selective catalytic systems for important organic transformations.

Biological and Pharmaceutical Research Applications

Investigations in Medicinal Chemistry and Drug Discovery

The exploration of 5-Amino-2-methylisonicotinic acid and its derivatives has yielded promising results in the quest for new therapeutic agents. Its structural framework allows for diverse chemical modifications, leading to the synthesis of compounds with a wide range of biological activities.

Exploration of Potential Biological Activity of this compound Derivatives

Derivatives of this compound have been investigated for various potential therapeutic applications. For instance, aminopyridine derivatives have been synthesized and evaluated for their antihypertensive properties. nih.gov The core structure is also amenable to the creation of esters, which can influence the compound's stability and ability to generate protoporphyrin IX, a key process in photodynamic therapy. nih.gov The inherent chemical properties of the aminopyridine structure make it a versatile starting point for developing new drugs.

Scaffold for Pharmacologically Active Compounds

The molecular structure of this compound serves as a valuable scaffold for the development of pharmacologically active compounds. nih.gov Its pyridine (B92270) ring system is a common feature in many bioactive molecules. For example, the 5,8-quinolinedione (B78156) scaffold, which shares structural similarities, is found in natural antibiotics with a broad spectrum of activities, including anticancer and antimicrobial effects. mdpi.com The strategic modification of this core structure, such as the introduction of different functional groups, has led to the discovery of potent and selective inhibitors of enzymes like Itk, which is involved in T-cell signaling. nih.gov This highlights the adaptability of the aminopyridine scaffold in designing targeted therapies. Furthermore, this scaffold has been utilized in the synthesis of thiazolo[3,2-a]pyridine derivatives with potential anti-diabetic properties. nih.gov

Structure-Activity Relationship (SAR) Studies of Pyridine Carboxylic Acid Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For pyridine carboxylic acid derivatives, these studies provide valuable insights for designing more potent and selective drugs.

Impact of Substituent Position on Bioactivity (e.g., for DPP-4 inhibitors)

The position of substituents on the pyridine ring significantly impacts the bioactivity of its derivatives. In the context of dipeptidyl peptidase-4 (DPP-4) inhibitors, which are used to treat type 2 diabetes, the placement of various chemical groups is critical for inhibitory potency. For example, the substitution of a methyl group at the C2 position can lead to a more potent compound. nih.gov The aminomethyl group on the pyridine ring has been shown to improve inhibitory effects on DPP-4, with compounds having this group in the β-position exhibiting lower IC50 values and better efficacy. nih.gov The development of orally active derivatives has been explored by converting dipeptides into branched piperazine-2,5-diones. mdpi.com

Correlation between Molecular Structure and Pharmacological Profile

A clear correlation exists between the molecular structure of this compound derivatives and their pharmacological profiles. The stability and activity of these compounds can be significantly affected by factors such as pH and temperature. nih.gov For instance, solutions of related compounds like 5-aminolevulinic acid and its methyl ester are most stable at a pH of 4 and at low temperatures, with their activity decaying more rapidly at physiological pH and temperature. nih.gov This underscores the importance of considering the physicochemical properties of these derivatives during drug development.

Computational Approaches in Drug Design and Molecular Interactions

Computational methods are increasingly employed in drug design to predict the interaction of molecules with their biological targets, thereby streamlining the discovery process.

Molecular docking studies have been instrumental in understanding the binding modes of various compounds. For example, docking studies on the taste receptor agonist tobramycin (B1681333) revealed strong interactions with the main protease of COVID-19, suggesting its potential as a basis for designing new antiviral drugs. frontiersin.org Similarly, docking models for 5-amino substituted indeno[1,2-c]isoquinolines have helped to elucidate their potent topoisomerase I inhibitory activity. nih.gov In the context of VEGFR-2 inhibitors, molecular docking has been used to interpret the binding of 3-methylquinoxaline derivatives to the enzyme's active site. nih.gov Furthermore, computational analysis, including Density Functional Theory (DFT), has been used to study the structural and electronic properties of molecules like (2S)-2,6-diaminohexanoic acid to predict their biological activity. nih.gov

Molecular Docking Studies for Target Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand, such as a small molecule, and a protein's active site. For pyridine carboxylic acid derivatives, molecular docking studies have been instrumental in elucidating their potential as enzyme inhibitors. nih.gov The pyridine ring can engage in π-π stacking and hydrogen bonding with amino acid residues in the target protein, while the carboxylic acid group can provide additional polarity and coordinate with metal ions, enhancing binding affinity. nih.gov

Furthermore, molecular docking has been employed to investigate the binding modes of pyridine carboxamides with succinate (B1194679) dehydrogenase (SDH), highlighting their potential as antifungal agents. jst.go.jp These studies collectively demonstrate the utility of molecular docking in identifying potential protein targets and elucidating the binding interactions of pyridine-based compounds, a strategy that could be applied to this compound to explore its therapeutic potential.

Table 1: Examples of Molecular Docking Studies on Structurally Related Pyridine Derivatives

| Compound Class | Protein Target | Key Findings |

| Isonicotinoyl Hydrazide Derivatives | SARS-CoV-2 Main Protease (Mpro) | Compounds located in the active site; some showed higher docking scores than Favipiravir. researchgate.net |

| Isoniazid (B1672263) Derivatives | Mycobacterium tuberculosis Enoyl-Acyl Carrier Protein Reductase (InhA) | Designed derivatives showed interaction with the InhA enzyme. unair.ac.id |

| Pyridine Carboxamides | Succinate Dehydrogenase (SDH) | Investigation of binding modes to explore antifungal activity. jst.go.jp |

| Substituted Pyridones | Pim-1 Kinase | Identified as potential inhibitors binding within the ATP-binding site. researchgate.net |

This table presents findings from studies on compounds structurally related to this compound to illustrate the application of molecular docking. The data does not pertain to this compound itself.

Prediction of Inhibitory Activities via Computational Modeling

Computational modeling, encompassing techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular dynamics simulations, plays a crucial role in predicting the inhibitory activities of novel compounds. These models can identify the key structural features required for biological activity and help in the design of more potent and selective inhibitors.

For pyridine derivatives, computational modeling has been successfully applied to predict their anticancer and antimicrobial activities. For example, substituted pyridine compounds have been identified as potential inhibitors of Pim-1 kinase, a protein associated with various cancers. researchgate.net Computational approaches have assisted in understanding the structure-activity relationships of these compounds, guiding the synthesis of derivatives with enhanced anticancer properties. researchgate.netnih.gov

In the realm of antimicrobial research, a combinatorial library of amides formed by combining thieno[2,3-d]pyrimidine-4-carboxylic acids with aminopyrimidine fragments was evaluated using docking studies to predict their antimicrobial potential against the TrmD enzyme from P. aeruginosa. uran.ua Similarly, new 1,8-naphthyridine-3-carboxylic acid derivatives were designed and evaluated for their antihistaminic activity, with in silico computational studies used to predict their binding modes and pharmacokinetic parameters. rsc.org

These examples underscore the power of computational modeling in predicting the inhibitory activities of pyridine-based compounds. Although specific predictive models for this compound have not been reported, the established methodologies for related structures provide a clear roadmap for its future investigation. By applying these computational tools, researchers can hypothesize potential biological targets and predict the inhibitory efficacy of this compound, thereby accelerating its journey from a chemical entity to a potential therapeutic agent.

Table 2: Examples of Predicted Inhibitory Activities of Structurally Related Pyridine Derivatives from Computational Modeling

| Compound Class | Predicted Inhibitory Activity | Target/Application |

| Substituted Pyridones | Anticancer | Pim-1 Kinase Inhibition researchgate.net |

| Pyridine Heterocyclic Hybrids | Anticancer | Tubulin Polymerization Inhibition nih.gov |

| Pyridyl Amides of Thieno[2,3-d]pyrimidine-4-carboxylic acid | Antimicrobial | TrmD Enzyme Inhibition (P. aeruginosa) uran.ua |

| 1,8-Naphthyridine-3-carboxylic acid Derivatives | Antihistaminic | H1 Receptor Antagonism rsc.org |

This table presents findings from studies on compounds structurally related to this compound to illustrate the application of computational modeling for predicting inhibitory activities. The data does not pertain to this compound itself.

Broader Research Perspectives and Future Directions

Emerging Synthetic Methodologies Applicable to 5-Amino-2-methylisonicotinic Acid

The synthesis and functionalization of pyridine (B92270) rings present an ongoing challenge for organic chemists due to the electron-deficient nature of the ring system. researchgate.net However, recent breakthroughs in synthetic methodologies offer promising new routes that could be applicable to the synthesis and modification of this compound.

A significant challenge in pyridine chemistry is the direct functionalization of its carbon-hydrogen (C-H) bonds, a process that offers a straightforward way to design and alter complex molecules. chemeurope.com The inherent electronic properties of pyridine often hinder functionalization at the meta-position (C3), which has traditionally required harsh reaction conditions. researchgate.netacs.org

Recent innovative strategies have been developed to overcome these limitations. One such approach involves the temporary de-aromatization of the pyridine ring. chemeurope.com This process reverses the electronic properties of the ring, leading to the formation of a stable intermediate, such as a dienamine. chemeurope.com This intermediate is more amenable to functionalization, after which the aromaticity of the pyridine ring is restored. Another novel method involves converting the pyridine into a stable oxazino intermediate, which can then undergo radical or ionic reactions to introduce new functional groups. acs.org These one-pot methods are often milder and more efficient than traditional approaches. acs.org

| Methodology | Description | Potential Advantage for this compound |

| Traditional Cross-Coupling | Often involves metal catalysts and can be challenging for certain pyridine isomers due to reagent instability (e.g., the "2-pyridyl problem"). nih.gov | Established but may have limitations in yield and regioselectivity. |

| C-H Functionalization | Direct modification of C-H bonds, which is atom-economical but difficult to control on the electron-deficient pyridine ring. researchgate.netchemeurope.com | Could allow for late-stage modification of the molecule without complete resynthesis. |

| Dearomatization-Rearomatization | Temporarily breaking the aromaticity of the pyridine ring to reverse its electronic properties and facilitate reactions, for example, via a dienamine intermediate. chemeurope.com | Offers a pathway to introduce functional groups at positions that are otherwise difficult to access. |

| Intermediate Formation | Conversion of the pyridine to a more reactive, stable intermediate (e.g., an oxazino intermediate) that can then be functionalized. acs.org | Enables reactions under milder conditions and can be used to install a variety of groups. |

These emerging techniques could provide novel pathways for both the primary synthesis of this compound and its subsequent derivatization, enabling the creation of a wider range of analogues for further study.

Potential for Novel Applications in Chemical Engineering and Materials Science

The distinct functional groups of this compound—a primary amine, a carboxylic acid, and a methyl group on a pyridine framework—make it a versatile building block for advanced materials. Pyridine derivatives are already recognized for their utility in functional materials, and this specific compound offers multiple points for polymerization or incorporation into larger structures. chemeurope.com

The amino and carboxylic acid groups are particularly suited for the synthesis of specialty polyamides or polyesters with a heterocyclic component in the polymer backbone. These materials could exhibit unique thermal properties, solubility, and chemical resistance. Furthermore, the pyridine nitrogen and the amino group can act as ligands, coordinating with metal ions to form metal-organic frameworks (MOFs). Such MOFs could have applications in gas storage, separation, or catalysis.

Advancements in chemical engineering, such as the use of continuous flow reactors and biocatalytic processes, are transforming the production of specialty chemicals. 360iresearch.com These technologies could enable more efficient and sustainable synthesis of this compound, making its use in materials science more economically viable. 360iresearch.com

| Potential Application Area | Role of this compound | Key Functional Groups |

| Specialty Polymers | Monomer unit for creating functional polymers (e.g., polyamides, polyesters). | Amino (-NH2), Carboxylic Acid (-COOH) |

| Metal-Organic Frameworks (MOFs) | Organic linker to coordinate with metal ions, creating porous materials. | Pyridine Nitrogen, Amino (-NH2) |

| Functional Nanomaterials | Building block for creating materials with specific electronic or optical properties. nih.gov | Pyridine Ring, Amino (-NH2) |

| Ligand for Catalysis | Component of organometallic catalysts used in industrial chemical synthesis. nih.gov | Pyridine Nitrogen, Amino (-NH2) |

Interdisciplinary Research Opportunities Involving this compound

The pyridine scaffold is a cornerstone in medicinal chemistry and agrochemistry, found in a vast number of pharmaceuticals, vitamins, and agricultural products. nih.govnih.govgrandviewresearch.com The structure of this compound, containing features common to biologically active molecules, suggests significant potential for interdisciplinary research.

In medicinal chemistry , this compound could serve as a key intermediate or a central scaffold for designing new therapeutic agents. researchgate.net Pyridine rings are present in drugs for a wide range of conditions, including cancer, malaria, tuberculosis, and viral infections. nih.gov The amino and carboxylic acid groups provide handles for chemical modification, allowing chemists to synthesize libraries of related compounds for screening against various biological targets. The ability of the pyridine scaffold to improve water solubility can be a crucial factor in drug design. nih.govresearchgate.net

In agrochemistry , pyridine derivatives are essential components of many herbicides and pesticides. grandviewresearch.com Research could explore the potential of this compound derivatives as novel crop protection agents. The growing demand for food and the need for sustainable agricultural practices drive continued research in this area. grandviewresearch.com

| Interdisciplinary Field | Potential Role of this compound | Rationale |

| Medicinal Chemistry | Scaffold for novel drug discovery. | The pyridine core is a common pharmacophore; amino and carboxyl groups allow for structural modifications to tune activity and properties. nih.govresearchgate.net |

| Agrochemistry | Building block for new pesticides or herbicides. | Pyridine derivatives are widely used in agricultural chemicals. grandviewresearch.com |

| Catalysis Research | Component of novel ligands for transition metals. | The nitrogen atom in the pyridine ring can coordinate with metals, influencing catalytic activity and selectivity. nih.gov |

| Biocatalysis | Substrate for enzymatic modification. | Developing biocatalytic routes could lead to more sustainable production methods. 360iresearch.com |

Unresolved Challenges and Future Research Priorities in Pyridine Chemistry and its Derivatives

Despite their importance, the synthesis and functionalization of pyridines remain subjects of intense research due to several persistent challenges. researchgate.netnih.gov Future research will likely focus on overcoming these hurdles to unlock the full potential of this class of compounds.

One of the primary unresolved issues is the regioselective functionalization of the pyridine ring. researchgate.net While recent methods have made progress, achieving precise control over which position on the ring reacts remains a significant goal, especially at the C3 (meta) position. chemeurope.comacs.org Another challenge is the so-called "2-pyridyl problem," where pyridine derivatives are difficult to use as nucleophilic partners in common cross-coupling reactions due to the instability of the organometallic intermediates. nih.gov

A practical but often overlooked challenge is the unexpected reactivity of pyridines with common laboratory solvents like dichloromethane (B109758) (DCM), which can form bispyridinium dichloride side products even at room temperature, leading to reduced yields and complicating product purification. chemistryviews.org

Future Research Priorities:

Development of Greener Synthesis: Creating bio-based alternatives to traditional pyridine synthesis to improve environmental sustainability. grandviewresearch.com

Novel C-H Functionalization: Discovering new catalysts and reaction conditions for the direct and selective modification of C-H bonds under mild conditions. researchgate.netchemeurope.com

Improved Catalytic Systems: Designing more robust catalysts for cross-coupling reactions that are tolerant of the pyridine nitrogen and can prevent side reactions. nih.gov

Computational Modeling: Using theoretical calculations to better predict the reactivity of substituted pyridines and guide the design of new synthetic routes.

Addressing these challenges will not only advance the fundamental understanding of pyridine chemistry but also facilitate the synthesis and application of complex molecules like this compound.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-Amino-2-methylisonicotinic acid, and how can reaction conditions be optimized for improved yield?

- Methodological Answer : The compound can be synthesized via condensation reactions or catalytic hydrogenation of precursor nitriles. Optimization involves adjusting temperature (e.g., maintaining 80–100°C for nitro-group reduction) and solvent polarity (polar aprotic solvents like DMF enhance solubility). Monitoring reaction progress via TLC or HPLC is critical. Purity challenges (e.g., 95% purity in commercial batches) suggest post-synthesis recrystallization using ethanol/water mixtures .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR (¹H and ¹³C): Identify aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.1–2.5 ppm).

- FTIR : Confirm carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 154 (C₇H₈N₂O₂) for validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Implement engineering controls (fume hoods, closed systems) and personal protective equipment (nitrile gloves, dust respirators, safety goggles). Refer to SDS guidelines for spill management and avoid prolonged storage due to potential degradation risks .

Advanced Research Questions

Q. How can computational chemistry models (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level can model electron density distribution and frontier molecular orbitals. Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to validate mechanistic pathways. Software like Gaussian or ORCA is recommended .

Q. What strategies resolve discrepancies between theoretical and experimental melting points for this compound derivatives?

- Methodological Answer : Discrepancies may arise from polymorphism or impurities. Use differential scanning calorimetry (DSC) to identify polymorphic transitions. Cross-reference purity assays (HPLC ≥95%) with thermogravimetric analysis (TGA) to rule out solvent retention .

Q. How do steric and electronic effects of the methyl group influence the acid’s coordination behavior in metal-organic frameworks (MOFs)?

- Methodological Answer : Conduct X-ray diffraction (XRD) to analyze crystal packing. Compare coordination geometries (e.g., octahedral vs. tetrahedral) with methyl-free analogs. Spectroscopic titration (UV-Vis, EPR) quantifies binding constants for metal ions like Cu²⁺ or Fe³⁺ .

Q. What statistical approaches are effective for analyzing contradictory bioactivity data across studies involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.